molecular formula C13H9N5 B2828343 7-Amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 767346-79-2

7-Amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No. B2828343
CAS RN: 767346-79-2
M. Wt: 235.25
InChI Key: UVIYBZZSTLTNGQ-UHFFFAOYSA-N
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Description

“7-Amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are analogues of purine and have attracted chemists due to their biological and pharmacological importance . They have been synthesized using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a three-step reaction starting with 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile . The reaction in pyridine leads to the formation of the target nitriles with an average yield of 82% .


Molecular Structure Analysis

The molecular structure of “7-Amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile” is characterized by spectral techniques including IR, 1H-NMR, MS, and 13C-NMR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines include a nucleophilic attack of the pyrazolic nitrogen to the active CC double bond of enaminone .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile” include a molecular weight of 235.25 . More detailed properties like IR, 1H-NMR, MS, and 13C-NMR spectra are used for its characterization .

Scientific Research Applications

Antitumor Applications

Pyrazolo[1,5-a]pyrimidine derivatives, including “7-Amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile”, have been identified as potential antitumor agents . They have shown significant potential in medicinal chemistry, particularly in the development of anticancer drugs . The antitumor potential of these compounds is often highlighted in research, suggesting their potential use in the design of efficient antitumor drugs .

Enzymatic Inhibitory Activity

These compounds have also been found to exhibit enzymatic inhibitory activity . This property could be harnessed in the development of drugs targeting specific enzymes in the body, potentially leading to new treatments for a variety of diseases .

Antimicrobial Activity

A series of new pyrazolo[1,5-a]pyrimidine derivatives has been synthesized and evaluated for their antimicrobial activity . This suggests that “7-Amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile” could potentially be used in the development of new antimicrobial agents .

Cytotoxic Evaluation

New compounds derived from “7-Amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile” have been synthesized and their cytotoxic activities have been evaluated . This suggests potential applications in the development of drugs with cytotoxic effects, which could be useful in cancer treatment .

Molecular Docking Studies

Molecular docking studies have been conducted on these compounds to further explain their antitumor activity . This could potentially lead to the development of more effective antitumor drugs .

Synthesis of Diverse Derivatives

The great synthetic versatility of pyrazolo[1,5-a]pyrimidines allows for structural modifications throughout its periphery . This means that “7-Amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile” could potentially be used as a starting point for the synthesis of a wide range of diverse derivatives .

Future Directions

The future directions for “7-Amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile” could involve further exploration of its biological and pharmacological activities. Given its structural similarity to pyrazolo[1,5-a]pyrimidines, which have shown a range of activities, it could be a promising candidate for drug development .

properties

IUPAC Name

7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5/c14-6-10-7-16-13-11(8-17-18(13)12(10)15)9-4-2-1-3-5-9/h1-5,7-8H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIYBZZSTLTNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=CC(=C(N3N=C2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

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